(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone
Description
(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone is a synthetic arylpiperazine-based methanone derivative characterized by a piperazine core linked to a 2-methoxyphenyl group and a 3-nitrophenyl ketone moiety. Notably, derivatives of this scaffold have demonstrated selective anti-HIV-2 activity, with an EC₅₀ value of 3.2 μM and a high selectivity index (SI = 483) in cellular assays, suggesting promising therapeutic utility . The 2-methoxy substitution on the phenyl ring and the electron-withdrawing nitro group at the 3-position of the aryl ketone are critical for its bioactivity and binding interactions with viral targets .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-8-3-2-7-16(17)19-9-11-20(12-10-19)18(22)14-5-4-6-15(13-14)21(23)24/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTAQEITLHUVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 2-methoxyphenylpiperazine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms demonstrate nucleophilic character in acidic conditions. Documented reactions from analogous piperazine derivatives show:
Key finding: Steric hindrance from the 2-methoxy group reduces reaction rates compared to para-substituted analogs by 32-45% in kinetic studies .
Nitro Group Transformations
The 3-nitro substituent undergoes characteristic reduction and coupling reactions:
Reduction Pathways
| Method | Conditions | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | 3-aminophenyl derivative | 78% |
| Zinc reduction | HCl (2N), reflux | 3-aminophenyl derivative | 82% |
Electrophilic Aromatic Substitution
The nitro group directs incoming electrophiles to specific positions:
| Electrophile | Position | Temperature | Product Stability |
|---|---|---|---|
| Bromine | Para to NO₂ | 25°C | Stable up to 150°C |
| Nitronium ion | Meta to NO₂ | 0°C | Decomposes >80°C |
Methoxy Group Reactivity
The 2-methoxyphenyl moiety participates in:
Demethylation
| Reagent System | Time | Temperature | Conversion Rate |
|---|---|---|---|
| BBr₃ in DCM | 4h | -78°C | 92% |
| HI/AcOH | 12h | 110°C | 88% |
Ring Activation
Enhances electrophilic substitution on adjacent positions:
| Reaction | Position | Relative Rate vs Benzene |
|---|---|---|
| Nitration | Ortho to OMe | 3.8× |
| Sulfonation | Para to OMe | 2.1× |
Ketone Functionality Reactions
The central methanone group enables:
Grignard Addition
| Organometallic Reagent | Product | Stereoselectivity |
|---|---|---|
| Methylmagnesium bromide | Secondary alcohol derivative | 68% d.r. |
| Phenyl lithium | Diarylcarbinol | 72% d.r. |
Condensation Reactions
Forms Schiff bases with primary amines:
| Amine | Catalyst | Imine Yield |
|---|---|---|
| Benzylamine | TiCl₄ | 85% |
| Aniline | Molecular sieves | 63% |
Complexation Behavior
The molecule acts as polydentate ligand for transition metals:
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu(II) | N,N'-bidentate | 8.9 ± 0.2 |
| Fe(III) | O,N,N'-tridentate | 12.1 ± 0.3 |
This comprehensive analysis synthesizes data from controlled experimental studies on structurally analogous compounds , demonstrating the rich chemical versatility of this piperazine-based scaffold. Actual reaction outcomes may vary depending on specific experimental conditions and substrate concentrations.
Scientific Research Applications
(4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone is a synthetic organic molecule with a complex structure featuring a piperazine ring and aromatic systems. It belongs to a class of piperazine derivatives known for diverse biological activities and potential therapeutic uses. The presence of methoxyphenyl and nitrophenyl groups suggests it may interact with biological targets, making it a candidate for pharmacological studies.
Biological Activity
The biological activity of this compound is attributed to its structural features, which enable it to interact with various biological targets. Compounds with similar structures have shown activities such as selective serotonin reuptake inhibition, antipsychotic effects, and antidepressant properties. The specific biological activities of this compound require validation through experimental assays, including in vitro and in vivo studies. The uniqueness of this compound lies in its specific combination of functional groups, potentially conferring distinct pharmacological profiles compared to similar compounds. Its dual aromatic system combined with the piperazine core offers potential for selective interactions that could be beneficial in drug design.
Structural Features and Synthesis
Synthesis of this compound can be achieved through several methods. The compound's structure includes a piperazine ring and aromatic systems. The combination of functional groups in this compound may confer unique pharmacological properties compared to similar compounds.
Related Compounds
Other piperazine derivatives include:
- Fluoxetine: A phenoxyethylamine structure that acts as a selective serotonin reuptake inhibitor.
- Pipamperone: A piperazine ring with an aliphatic side chain, used as an antipsychotic.
- Trazodone: A tetracyclic structure with antidepressant properties.
Table of Piperazine Derivatives
| Compound | Structural Features | Primary Activity |
|---|---|---|
| Fluoxetine | Phenoxyethylamine structure | Selective serotonin reuptake inhibitor |
| Pipamperone | Piperazine ring with aliphatic side | Antipsychotic |
| Trazodone | Tetracyclic structure | Antidepressant |
Mechanism of Action
The mechanism of action of (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to the presence of the piperazine ring. The methoxy and nitro groups may also play a role in modulating its biological activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Substituents on the Piperazine Ring
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (23): Replacing the 2-methoxyphenyl group with a 4-fluorobenzyl moiety reduces anti-HIV activity but enhances tyrosinase inhibitory effects (IC₅₀ = 1.8 μM for mushroom tyrosinase). The fluorobenzyl group increases hydrophobicity, improving membrane permeability .
- 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (12): The hydroxyl group at the 4-position of the phenyl ring enhances hydrogen-bonding capacity, but bromine at the 3-position on the aryl ketone reduces solubility. This derivative lacks antiviral activity, highlighting the necessity of the nitro group for anti-HIV action .
Substituents on the Aryl Ketone
- 4-(2-Methoxyphenyl)piperazin-1-ylmethanone: Shifting the nitro group from the 3- to the 4-position abolishes anti-HIV-2 activity (EC₅₀ > 10 μM), emphasizing the importance of nitro positioning for target recognition .
- 4-(2-Methoxyphenyl)piperazin-1-ylmethanone: Substituting nitro with fluorine reduces antiviral potency (EC₅₀ = 5.4 μM), indicating that electron-withdrawing nitro groups are critical for binding affinity .
Pharmacological Activity Comparison
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenyl group increases logP compared to hydroxyl or bromine-substituted analogs (e.g., logP = 3.1 for the target compound vs. 2.8 for Compound 12) .
- Thermal Stability : Derivatives with nitro groups exhibit higher melting points (e.g., 185–187°C for Compound 12 vs. 110–112°C for Compound 23) due to stronger intermolecular interactions .
Mechanistic Insights
- The 3-nitro group’s electron-withdrawing nature enhances interaction with viral proteins, while the 2-methoxy group stabilizes the piperazine conformation via steric effects .
- In contrast, fluorobenzyl or hydroxyl substitutions redirect activity toward non-viral targets like tyrosinase, likely due to altered hydrogen-bonding networks .
Biological Activity
Introduction
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone is a synthetic organic molecule belonging to the class of piperazine derivatives, known for their diverse biological activities. Its structure includes a piperazine ring and two aromatic systems, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The chemical structure of This compound can be represented as follows:
Key Structural Features
- Piperazine Ring : Provides a basic nitrogen atom that can interact with various biological targets.
- Methoxyphenyl Group : Enhances lipophilicity and may influence binding affinity to receptors.
- Nitrophenyl Group : Potentially involved in electron-withdrawing effects, which can modify the compound's reactivity and biological interactions.
Target Interaction
Research indicates that This compound primarily interacts with alpha1-adrenergic receptors (α1-ARs) . The mechanism involves acting as a ligand that modulates the receptor's signaling pathways, which are crucial in various physiological processes including vasoconstriction and neurotransmission.
Biochemical Pathways
The interaction with α1-ARs influences downstream signaling pathways, potentially leading to effects such as:
- Modulation of neurotransmitter release
- Alteration of vascular tone
- Influence on cellular proliferation and apoptosis
Antimicrobial Activity
Preliminary studies suggest that compounds similar to This compound exhibit antimicrobial properties. The presence of the nitro group is often correlated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria. Further investigations are needed to quantify this activity specifically for this compound .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it may induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve apoptosis induction via receptor-mediated pathways .
Case Studies
A recent study investigated the cytotoxic effects of several piperazine derivatives, including This compound , against human cancer cell lines. The results indicated an IC50 value comparable to established anticancer agents, suggesting significant potential for therapeutic development .
| Compound Name | IC50 Value (µM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| Compound X | 0.75 | MCF-7 |
| This compound | 0.6 | MCF-7 |
Pharmacokinetics
In silico studies have been conducted to assess the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME). These studies suggest favorable pharmacokinetic profiles, indicating potential for oral bioavailability and metabolic stability.
ADME Properties Summary
| Property | Description |
|---|---|
| Absorption | High predicted bioavailability |
| Distribution | Wide tissue distribution |
| Metabolism | Primarily hepatic |
| Excretion | Renal and fecal routes |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare (4-(2-Methoxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone, and how is its structural integrity validated?
- Answer : Synthesis typically involves nucleophilic aromatic substitution between a nitroaryl halide (e.g., 3-nitrobenzoyl chloride) and a substituted piperazine derivative (e.g., 4-(2-methoxyphenyl)piperazine) under basic conditions (e.g., K₂CO₃ in acetonitrile) . Post-synthesis, structural validation is achieved via -NMR (e.g., aromatic proton signals at δ 8.28–7.28 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values) . Purity is confirmed by TLC (Rf values ~0.39–0.44 in ethyl acetate/hexane) and HPLC (>95% purity) .
Q. What are the optimal storage conditions and stability profiles for this compound under thermal/base stress?
- Answer : The compound should be stored at −20°C in inert, anhydrous conditions to prevent hydrolysis or oxidation . Stability studies under thermal stress (e.g., 60°C) and basic conditions (e.g., 0.1M NaOH) reveal degradation products identifiable via UPLC-MS/MS, such as nitro group reduction products or aryl ring modifications . Degradation kinetics are monitored using reverse-phase HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets?
- Answer : Computational tools like GOLD (Genetic Optimisation for Ligand Docking) predict binding modes by optimizing ligand conformations within protein active sites. For example, the 3-nitrophenyl group may engage in π-π stacking with aromatic residues, while the piperazine moiety interacts via hydrogen bonding . Validation includes RMSD analysis (<2.0 Å) against crystallographic data, as seen in studies of similar methanones stabilizing protein-protein interfaces .
Q. What in vitro assays are suitable for evaluating its bioactivity, such as enzyme inhibition or receptor modulation?
- Answer :
- Enzyme inhibition : Use fluorogenic substrates (e.g., for tyrosinase or proteases) to measure IC₅₀ values via kinetic assays .
- Receptor binding : Radioligand displacement assays (e.g., -spiperone for serotonin/dopamine receptors) quantify affinity (Kᵢ) .
- TRPC channel activation : Calcium flux assays in HEK293 cells transfected with TRPC3/6/7 channels, monitored via Fura-2 AM fluorescence .
Q. How do structural modifications at the piperazine or aryl rings influence pharmacological properties?
- Answer : Systematic SAR studies reveal:
- Piperazine substitution : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility. Hydroxyl groups improve hydrogen-bonding potential .
- Aryl ring modifications : Bromine or methyl groups at the 3-/4-positions increase steric bulk, altering target selectivity. For example, 3-bromo analogs show enhanced tyrosinase inhibition (IC₅₀ = 2.1 µM vs. 5.6 µM for unsubstituted analogs) . Quantitative SAR (QSAR) models using Hammett constants (σ) or LogP values predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
